molecular formula C12H15N B14625139 N-(3-Phenylpropyl)prop-2-yn-1-amine CAS No. 56862-31-8

N-(3-Phenylpropyl)prop-2-yn-1-amine

Cat. No.: B14625139
CAS No.: 56862-31-8
M. Wt: 173.25 g/mol
InChI Key: NLBZJJBFSOXACI-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)prop-2-yn-1-amine is a member of the propargylamine family, which is known for its versatile applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a phenylpropyl group attached to a prop-2-yn-1-amine moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropyl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper or ruthenium complexes can be employed to accelerate the reaction, and solvent-free conditions may be utilized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

56862-31-8

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-phenyl-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2

InChI Key

NLBZJJBFSOXACI-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCCC1=CC=CC=C1

Origin of Product

United States

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